An In-Depth Technical Guide to [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol: A Promising Scaffold in Neurotherapeutic Drug Discovery
An In-Depth Technical Guide to [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol: A Promising Scaffold in Neurotherapeutic Drug Discovery
CAS Number: 174561-04-7
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the N-Benzylpiperidine Moiety in Modern Medicinal Chemistry
The N-benzylpiperidine scaffold is a cornerstone in the design of contemporary therapeutics, particularly those targeting the central nervous system (CNS).[1] Its structural rigidity and the presence of a basic nitrogen atom make it an ideal framework for interacting with a variety of biological targets. The strategic incorporation of a benzyl group on the piperidine nitrogen provides a vector for exploring crucial cation-π interactions within protein binding sites, a feature that has been extensively leveraged in the development of potent enzyme inhibitors and receptor modulators.[1] Furthermore, the piperidine ring itself offers multiple points for substitution, allowing for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, which are critical for optimizing drug candidates' pharmacokinetic and pharmacodynamic profiles.
This guide focuses on a specific, yet highly representative, member of this class: [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol. The introduction of a fluorine atom onto the benzyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The hydroxymethyl group at the 4-position of the piperidine ring can also participate in hydrogen bonding interactions within a target's active site, potentially increasing potency and selectivity. This technical guide will provide a comprehensive overview of the synthesis, physicochemical properties, and potential biological applications of this compound, with a particular focus on its likely role as a cholinesterase inhibitor for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Physicochemical and Computed Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. Below is a summary of the known and predicted properties of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol.
| Property | Value | Source |
| CAS Number | 174561-04-7 | [2] |
| Molecular Formula | C13H18FNO | [3] |
| Molecular Weight | 223.29 g/mol | [3] |
| IUPAC Name | [1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanol | [4] |
| Boiling Point (Predicted) | 317.2 ± 17.0 °C | [3] |
| Density (Predicted) | 1.124 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 14.94 ± 0.10 | [3] |
| Canonical SMILES | C1CN(CCC1CO)CC2=CC=C(C=C2)F | |
| InChI | InChI=1S/C13H18FNO/c14-13-3-1-11(2-4-13)9-15-7-5-12(10-16)6-8-15/h1-4,12,16H,5-10H2 |
Synthesis of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol
The synthesis of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol can be efficiently achieved through two primary and well-established synthetic routes in medicinal chemistry: direct N-alkylation and reductive amination. Both methods offer high yields and are amenable to scale-up.
Method 1: Direct N-Alkylation of 4-Piperidinemethanol
This method involves the direct reaction of 4-piperidinemethanol with 4-fluorobenzyl bromide in the presence of a non-nucleophilic base. The base is crucial for scavenging the hydrobromic acid generated during the reaction, thus driving the reaction to completion.
Caption: Workflow for Direct N-Alkylation Synthesis.
Experimental Protocol: Direct N-Alkylation
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-piperidinemethanol (1.0 equivalent) and a suitable anhydrous solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base (1.5-2.0 equivalents), such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA).
-
Addition of Alkylating Agent: To the stirred suspension, add 4-fluorobenzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the solid base. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by silica gel column chromatography to afford the pure [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol.
Method 2: Reductive Amination
Reductive amination is a highly efficient one-pot procedure that involves the reaction of 4-piperidinemethanol with 4-fluorobenzaldehyde to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).
Caption: Workflow for Reductive Amination Synthesis.
Experimental Protocol: Reductive Amination (Gram-Scale Adaptation) [5]
-
Reaction Setup: In a round-bottom flask, dissolve 4-piperidinemethanol (1.0 equivalent) and 4-fluorobenzaldehyde (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[5]
-
Formation of Iminium Ion: Stir the solution at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) portion-wise.[5] The reaction is typically stirred at room temperature for several hours to overnight. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.[5]
-
Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]
-
Purification: Filter the solution and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography.[5]
Biological Activity and Mechanism of Action: A Focus on Cholinesterase Inhibition
The N-benzylpiperidine scaffold is a well-established pharmacophore found in numerous potent acetylcholinesterase (AChE) inhibitors, most notably in the FDA-approved drug Donepezil.[6] AChE is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, a therapeutic strategy employed for the symptomatic treatment of Alzheimer's disease.[7][8]
Given its structural similarity to known AChE inhibitors, [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol is hypothesized to act as an inhibitor of this enzyme. The proposed mechanism of action involves the binding of the compound to the active site of AChE.
Caption: Proposed Mechanism of Acetylcholinesterase Inhibition.
The protonated piperidine nitrogen is expected to form a key cation-π interaction with the aromatic residues, such as tryptophan, in the catalytic anionic site (CAS) of AChE. The 4-fluorobenzyl group can then extend into the peripheral anionic site (PAS) or the acyl-binding pocket, forming hydrophobic and aromatic interactions. The hydroxymethyl group may form hydrogen bonds with nearby amino acid residues, further stabilizing the enzyme-inhibitor complex. By occupying the active site, the compound prevents the binding and subsequent hydrolysis of acetylcholine.
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activity of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol, a series of in-vitro and in-vivo experiments are recommended.
In-Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining the inhibitory potency of a compound against AChE.[9][10][11][12]
Protocol:
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Plate Setup: In a 96-well microplate, add the buffer, DTNB solution, and various concentrations of the test compound ([1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol). A known AChE inhibitor (e.g., Donepezil) should be used as a positive control.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: Start the reaction by adding the ATCI solution to all wells.
-
Measurement: Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In-Vitro Neuroprotection Assay Using PC-12 Cell Line
PC-12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are a widely used model for neuronal studies. When treated with nerve growth factor (NGF), they differentiate into cells with properties similar to sympathetic neurons. This model can be used to assess the neuroprotective effects of a compound against various neurotoxins.[13][14][15][16]
Protocol:
-
Cell Culture and Differentiation: Culture PC-12 cells in appropriate media. For differentiation, treat the cells with NGF for several days.
-
Induction of Neurotoxicity: Induce neurotoxicity by exposing the differentiated cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-beta peptide (Aβ).
-
Treatment with Test Compound: Treat the cells with various concentrations of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol either before, during, or after the addition of the neurotoxin.
-
Assessment of Cell Viability: After a suitable incubation period, assess cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: Compare the viability of cells treated with the test compound and the neurotoxin to those treated with the neurotoxin alone. A significant increase in cell viability in the presence of the compound indicates a neuroprotective effect.
In-Vivo Evaluation in a Zebrafish Model of Neurodegeneration
Zebrafish (Danio rerio) have emerged as a powerful in-vivo model for studying neurodegenerative diseases due to their genetic and physiological similarities to humans, rapid development, and optical transparency, which allows for in-vivo imaging of neuronal processes.[3][17][18][19]
Protocol:
-
Model Generation: Generate a zebrafish model of neurodegeneration. This can be achieved through genetic manipulation (e.g., CRISPR/Cas9 to knockdown a gene associated with a neurodegenerative disease) or by exposing the larvae to a neurotoxin.
-
Compound Administration: Administer [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol to the zebrafish larvae, typically by adding it to the water.
-
Behavioral Analysis: Assess the locomotor activity and other relevant behaviors of the larvae. Neurodegeneration often leads to characteristic behavioral deficits, and a rescue of these deficits by the test compound would be indicative of its efficacy.
-
Immunohistochemistry and Imaging: Use immunohistochemistry to visualize specific neuronal populations (e.g., dopaminergic neurons in a Parkinson's disease model) and assess neuronal loss. The transparency of the larvae allows for in-vivo imaging of fluorescently labeled neurons.
-
Biochemical Analysis: Measure relevant biomarkers of neurodegeneration and oxidative stress in the larval homogenates.
Conclusion and Future Directions
[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol represents a molecule of significant interest for researchers in the field of neurotherapeutics. Its synthesis is straightforward, and its structural features strongly suggest a potential role as a cholinesterase inhibitor. The experimental protocols detailed in this guide provide a clear roadmap for its synthesis and biological evaluation. Future research should focus on obtaining precise in-vitro potency data (IC₅₀ values) against both acetylcholinesterase and butyrylcholinesterase, as dual inhibitors are gaining interest. Furthermore, comprehensive in-vivo studies, potentially utilizing the zebrafish model, will be crucial to ascertain its therapeutic potential and to investigate its pharmacokinetic profile and blood-brain barrier permeability. The exploration of this and related N-benzylpiperidine derivatives will undoubtedly contribute to the ongoing efforts to develop effective treatments for devastating neurodegenerative diseases.
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